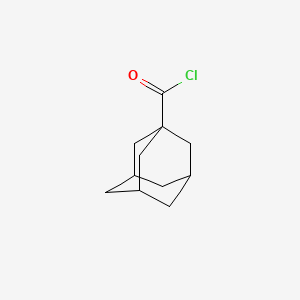
1-金刚烷基羰基氯
描述
1-Adamantanecarbonyl chloride, also known as 1-chloroadamantane or 1-chloro-1-adamantane, is an organochloride compound with the chemical formula C10H15Cl. It is a colorless liquid with a pungent odor and is used as a reagent in organic synthesis. It is a versatile reagent used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other organic compounds.
科学研究应用
DNA Microarray Fabrication
1-Adamantanecarbonyl chloride: is utilized in the synthesis of amine-modified oligodeoxynucleotides, which are crucial for the fabrication of DNA microarrays . These microarrays are essential tools in genomics research, allowing for the simultaneous analysis of thousands of genes. The compound’s reactivity facilitates the attachment of nucleic acids to the microarray surface, ensuring a stable and reliable platform for genetic analysis.
Friedel-Crafts Acylation
In organic chemistry, 1-Adamantanecarbonyl chloride serves as an excellent substrate for Friedel-Crafts acylation reactions . This reaction is used to introduce acyl groups into aromatic compounds, and in this case, it’s particularly effective for the acylation of anisole in the presence of indium metal. This application is significant in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Synthesis of Adamantane Derivatives
The compound is instrumental in the synthesis of new adamantane derivatives, which have shown a wide range of biological activities . These activities include antiviral, myorelaxing, and local anesthetic effects. Adamantane derivatives are the foundation for several efficient drugs like Memantine and Amantadine, which are used in clinical treatments.
Capping Reagent for DNA Synthesis
1-Adamantanecarbonyl chloride: reacts with triethylammonium isopropylphosphite to form mixed anhydride, an efficient capping reagent for hydrogen-phosphonate DNA synthesis . This application is crucial in the field of molecular biology, where precise DNA synthesis is required for various studies, including genetic engineering and therapeutic research.
Preparation of Bioactive Molecules
The reactivity of 1-Adamantanecarbonyl chloride with different functional groups makes it a valuable starting material for the preparation of bioactive molecules . By reacting with alcohols, phenols, amines, thiols, and ketone oximes, it can form esters, amides, and thioesters, which are key intermediates in the development of new pharmaceuticals.
Pharmaceutical Research
Due to its role in the synthesis of biologically active adamantane derivatives, 1-Adamantanecarbonyl chloride is significant in pharmaceutical research . Researchers aim to synthesize new compounds with potential pharmacophoric fragments to discover new biologically active substances. This ongoing research could lead to the development of new drugs with improved efficacy and safety profiles.
作用机制
Target of Action
1-Adamantanecarbonyl chloride is a versatile reagent in organic synthesis. It primarily targets functionally substituted alcohols, phenols, amines, thiols, and ketone oximes . These targets play a crucial role in the formation of new 1-adamantanecarboxylic acid esters, amides, and thio esters .
Mode of Action
The compound interacts with its targets through a reaction process. When 1-Adamantanecarbonyl chloride reacts with functionally substituted alcohols, phenols, amines, thiols, and ketone oximes, it forms hitherto unknown 1-adamantanecarboxylic acid esters, amides, and thio esters . This interaction results in the formation of new compounds, expanding the range of adamantane derivatives.
Biochemical Pathways
The biochemical pathways affected by 1-Adamantanecarbonyl chloride involve the synthesis of new adamantane derivatives. The compound serves as a substrate for Friedel–Crafts acylation of anisole in the presence of indium metal . This process forms part of the broader adamantane synthesis pathway, contributing to the production of a variety of adamantane derivatives.
Result of Action
The result of 1-Adamantanecarbonyl chloride’s action is the formation of new 1-adamantanecarboxylic acid esters, amides, and thio esters . These new compounds can exhibit a range of molecular and cellular effects, depending on their specific structures and functional groups. For instance, some adamantane derivatives are known to exhibit anti-viral, curare-like, myorelaxing, anti-choline esterase, psychostimulating, neurotropic, and local anaesthetic activity .
Action Environment
The action, efficacy, and stability of 1-Adamantanecarbonyl chloride can be influenced by various environmental factors. For instance, it should be stored away from oxidizing agents, moisture, bases, and active metals to prevent hazardous decomposition into carbon monoxide, carbon dioxide, and hydrogen chloride . Moreover, the compound’s reactions should be carried out in a controlled environment to ensure safety and efficacy .
属性
IUPAC Name |
adamantane-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBQYWIOHFTKHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175108 | |
| Record name | Tricyclo(3.3.1.1'3,7)decane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Adamantanecarbonyl chloride | |
CAS RN |
2094-72-6 | |
| Record name | 1-Adamantanecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2094-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tricyclo(3.3.1.1'3,7)decane-1-carbonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002094726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Adamantanecarbonyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179368 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Adamantanecarbonyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249324 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tricyclo(3.3.1.1'3,7)decane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricyclo(3.3.1.1'3,7)decane-1-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.593 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Bromoacetyl)oxy]-5,14-dihydroxy-19-oxocard-20(22)-enolide](/img/structure/B1202463.png)


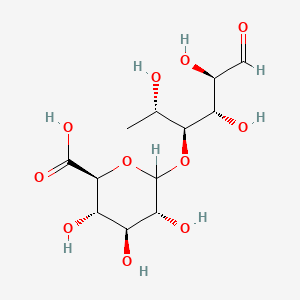
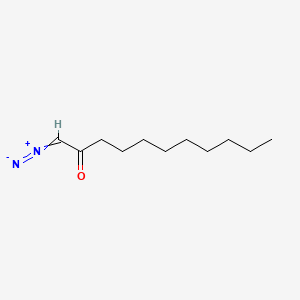
![6-Methoxy-4-methyl-1-(2-methylphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B1202468.png)

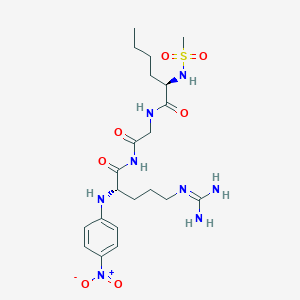
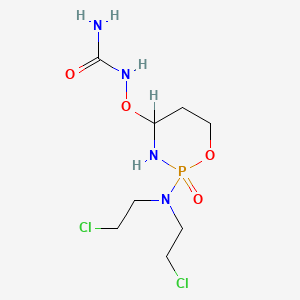
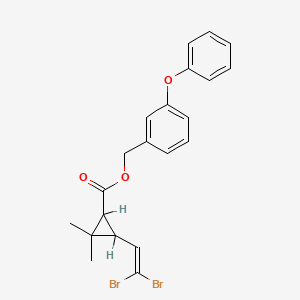
![3-[2-(3,4-Dioxobutan-2-yloxy)ethoxy]-2-oxobutanal](/img/structure/B1202479.png)
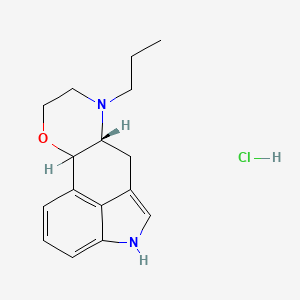

![8-Azabicyclo[3.2.1]octane](/img/structure/B1202483.png)